molecular formula C13H19N3O5S B13433430 (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid

Cat. No.: B13433430
M. Wt: 335.41 g/mol
InChI Key: FNRZBOJFRDVEOG-MOKDPBQBSA-N
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Description

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid is a complex organic compound that features a thiazole ring, an amino group, and a deuterated isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the amino group. The deuterated isopropyl ester is then synthesized separately and coupled with the thiazole derivative under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The thiazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid involves its interaction with specific molecular targets. The thiazole ring and amino group may interact with enzymes or receptors, modulating their activity. The deuterated isopropyl ester may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid: is compared with other thiazole derivatives and deuterated compounds.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Deuterated Compounds: Molecules with deuterium atoms replacing hydrogen atoms to enhance stability.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, amino group, and deuterated isopropyl ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H19N3O5S

Molecular Weight

335.41 g/mol

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid

InChI

InChI=1S/C13H19N3O5S/c1-12(2,3)20-10(19)13(4,5)21-16-8(9(17)18)7-6-22-11(14)15-7/h6H,1-5H3,(H2,14,15)(H,17,18)/b16-8+/i4D3,5D3

InChI Key

FNRZBOJFRDVEOG-MOKDPBQBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)(C)C)(C([2H])([2H])[2H])O/N=C(\C1=CSC(=N1)N)/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

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